3-Amino-4-(3-furan)pyridine
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Overview
Description
3-Amino-4-(3-furan)pyridine is a heterocyclic compound that features both a pyridine ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3-furan)pyridine typically involves the reaction of 3-furan-2-yl-pyridine with ammonia or an amine source under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(3-furan)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-4-(3-furan)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-furan)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Furan: A heterocyclic compound with an oxygen atom in the ring.
Pyrrole: A five-membered ring with a nitrogen atom.
Uniqueness: 3-Amino-4-(3-furan)pyridine is unique due to the presence of both a pyridine and a furan ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-(furan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2 |
InChI Key |
UFFBCCJKRVJJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=COC=C2)N |
Origin of Product |
United States |
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